molecular formula C9H9BrFNO B14044878 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one

Cat. No.: B14044878
M. Wt: 246.08 g/mol
InChI Key: MSXGESQGXNQLMC-UHFFFAOYSA-N
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Description

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one is a halogenated aromatic ketone featuring a propan-1-one backbone substituted with a bromine atom at the third carbon and a 3-amino-2-fluorophenyl group at the first carbon. The compound’s molecular formula is C₉H₈BrFNO, with a molecular weight of 260.07 g/mol. Its structure combines electron-withdrawing (fluoro, bromo) and electron-donating (amino) groups, creating a unique electronic environment that influences its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(3-amino-2-fluorophenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H9BrFNO/c10-5-4-8(13)6-2-1-3-7(12)9(6)11/h1-3H,4-5,12H2

InChI Key

MSXGESQGXNQLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(=O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-Amino-2-fluorophenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: New derivatives with different functional groups replacing the bromine atom.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the phenyl ring can enhance binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen and Substituent Variations

2.1.1 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one (CAS 1804204-11-2)
  • Key Differences : Replaces the fluorine atom at the phenyl 2-position with iodine.
  • Impact: Steric Effects: Iodine’s larger atomic radius (1.98 Å vs. Electronic Effects: Reduced electronegativity (iodine: 2.66 vs. fluorine: 3.98) diminishes the electron-withdrawing effect, which may influence hydrogen-bond donor/acceptor capacity . Molecular Weight: Higher molecular weight (352.99 g/mol vs. 260.07 g/mol) due to iodine substitution.
2.1.2 1-(3-Amino-2-fluorophenyl)ethanone (CAS 1262098-06-5)
  • Key Differences: Lacks the bromopropan-1-one chain, featuring only a methyl ketone (ethanone).
  • Hydrogen Bonding: Reduced complexity in intermolecular interactions compared to the brominated analog .

Functional Group Comparisons

2.2.1 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one
  • Key Features: Contains a β-amino ketone scaffold with bromine and chlorine substituents.
  • Structural Insights: Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, classified as R₂²(12) rings using graph-set analysis (Bernstein et al., 1995) . Demonstrates the role of amino and halogen groups in directing crystal packing, a phenomenon likely applicable to the target compound.
2.2.2 2-(Methylamino)-1-(3-methylphenyl)propan-1-one
  • Key Differences: Substitutes halogens with methyl groups and modifies the amino group (methylamino vs. primary amino).
  • Impact: Electronic Environment: Methyl groups are electron-donating, contrasting with the electron-withdrawing fluoro/bromo groups in the target compound. Biological Relevance: Methylamino ketones are often explored for psychoactive properties (e.g., cathinones), though the target compound’s bioactivity remains unstudied .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Interactions
1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one C₉H₈BrFNO 260.07 Br, F, NH₂ Potential N–H⋯O/F/Br interactions
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one C₉H₉BrINO 352.99 Br, I, NH₂ Steric hindrance from iodine
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one C₂₁H₁₆BrClNO 412.72 Br, Cl, NH N–H⋯O hydrogen bonds (R₂²(12))
1-(3-Amino-2-fluorophenyl)ethanone C₈H₈FNO 153.15 F, NH₂ Simpler H-bonding network

Research Findings and Implications

  • Hydrogen Bonding: The target compound’s amino and carbonyl groups likely engage in N–H⋯O hydrogen bonds, similar to those observed in β-amino ketones (). Graph-set analysis (Bernstein et al., 1995) could classify these interactions .
  • Comparisons with iodinated analogs suggest halogen size critically influences lattice stability .
  • Reactivity: Bromine’s presence offers avenues for Suzuki or Ullmann couplings, distinguishing it from non-halogenated analogs like 1-(3-Amino-2-fluorophenyl)ethanone .

Biological Activity

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Structural Characteristics

The compound features an amino group, a bromopropanone moiety, and a fluorinated aromatic ring. These functional groups play critical roles in the compound's biological interactions:

  • Amino Group : Capable of forming hydrogen bonds with enzymes and receptors.
  • Fluorine Atom : Enhances lipophilicity, potentially improving bioavailability and binding affinity.
  • Bromine Atom : Increases reactivity and may influence the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. Preliminary studies suggest that it may modulate cellular signaling and metabolic processes by inhibiting key enzymes or receptors.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of biological activity, particularly in cancer research. The following table summarizes findings from various studies on its cytotoxic effects against different cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)15.63Induces apoptosis via caspase activation
U-937 (Leukemia)4.5Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)2.41Modulates p53 expression leading to apoptosis

Study on Acute Myeloid Leukemia (AML)

A phenotypic screen identified small molecules capable of stimulating differentiation in AML cell lines. Among these, derivatives similar to this compound demonstrated significant activity, suggesting potential therapeutic applications in hematological malignancies .

In Vivo Studies

In vivo experiments using male CD-1 mice showed that compounds with structural similarities exhibited moderate clearance rates and favorable pharmacokinetic profiles. A significant correlation was observed between metabolic stability and cytotoxic efficacy, indicating the importance of structural modifications for enhancing biological activity .

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